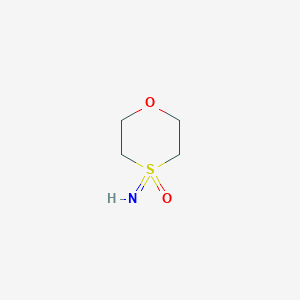

1,4-Oxathiane sulfoximine

Übersicht

Beschreibung

1,4-Oxathiane sulfoximine is a chemical compound that falls within the broader class of organic sulfur compounds. These compounds are of significant interest in the field of organic synthesis due to their potential applications in pharmaceuticals and as ligands in asymmetric synthesis. The papers provided discuss various aspects of oxathiane derivatives, including their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of oxathiane derivatives and related compounds has been explored in several studies. Paper describes a modular asymmetric synthesis approach for creating sulfinamide auxiliaries from N-sulfonyl-1,2,3-oxathiazolidine-2-oxide agents. This method allows for the production of several sulfinamide ligands with high yields and enantiopurities. Paper presents a divergent approach for synthesizing N-1,2,4-oxadiazole substituted sulfoximines from N-cyano sulfoximines, highlighting the method's broad substrate scope and functional group tolerability. Paper reports a regioselective multicomponent reaction for synthesizing 1,4-oxathiane derivatives, emphasizing the method's simplicity and atom economy. Paper revisits sulfene additions to enaminoketones, leading to the synthesis of highly substituted 1,2-oxathiine 2,2-dioxides.

Molecular Structure Analysis

The molecular structure of oxathiane derivatives is crucial for understanding their reactivity and potential applications. Paper investigates the rearrangement of 1,3-oxathiolane sulfoxides, determining the structure of the rearrangement products through spectroscopic methods and mass spectrometry. The study confirms the formation of dihydro-1,4-oxathiin as the product of a sigmatropic rearrangement.

Chemical Reactions Analysis

Oxathiane derivatives participate in various chemical reactions that can be exploited for synthetic purposes. Paper explores the reactivity of a new type of sultone, 1,4-dialkyl-9-oxo-9H-indeno[1,2-d][1,2]oxathiin 3,3-dioxides, proposing a mechanism for their formation and describing subsequent reactions such as bromination and conversion to pyrazolium sulfonates. Paper describes the formation of 1,3-oxathioles by reactions of carbonyl-stabilized sulfonium ylides with elemental sulfur, providing a simple method for constructing these ring systems. Paper details the synthesis of 4H-1,3-oxathiins through heterocycloaddition reactions, which can be further oxidized to S-oxides.

Physical and Chemical Properties Analysis

While the provided papers do not explicitly detail the physical and chemical properties of 1,4-oxathiane sulfoximine, they do provide insights into the properties of closely related compounds. The stability, reactivity, and potential for further functionalization of these compounds are inferred from the synthetic methods and chemical reactions described. For instance, the use of environmentally friendly solvents and the ability to perform reactions on a gram scale, as mentioned in paper , suggest practical considerations for the physical handling and scalability of these compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

1,4-Oxathiane derivatives, including sulfoximines, have been explored extensively for their synthetic applications. A notable study involves the stereochemically controlled synthesis of substituted 1,2-oxathianes, demonstrating the cyclisation process with the formation of a S–O bond, yielding high-purity diastereoisomers. This process underscores the synthetic versatility of oxathiane derivatives in creating complex molecular architectures (Eames et al., 1998).

Thermophysical Properties

The thermophysical properties of 1,4-oxathiane sulfoximines and related sulfur heterocycles have been the subject of in-depth studies, including differential scanning calorimetry (DSC) analyses. These studies provide crucial data on temperatures, enthalpies, entropies of fusion, and heat capacities, which are vital for understanding the physical characteristics and stability of these compounds under various conditions (Temprado et al., 2006).

Electronic and Molecular Structures

Research into the calorimetric and computational aspects of 1,3- and 1,4-oxathiane sulfoximines has shed light on their formation energies and molecular structures. Such studies not only contribute to a better understanding of the electronic interactions within these molecules but also provide insights into their potential applications in various chemical and pharmaceutical domains (Roux et al., 2007).

Polymer Science

1,4-Oxathiane derivatives have found applications in polymer science, particularly in the synthesis of polyesters. Research in this area has demonstrated the feasibility of using 1,4-oxathian-2-ones for the ring-opening melt polymerization to produce polyesters with unique properties. This highlights the potential of oxathiane derivatives in developing new materials with specific thermal and mechanical characteristics (Huffman & Casey, 1985).

Asymmetric Catalysis

The catalytic asymmetric epoxidation of aldehydes using 1,3-oxathianes underscores the potential of oxathiane derivatives in asymmetric synthesis, offering a pathway to highly selective catalytic processes. Such studies are crucial for advancing the methodologies available for producing enantiomerically pure compounds, which are essential in pharmaceutical synthesis (Aggarwal et al., 1998).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-imino-1,4-oxathiane 4-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c5-8(6)3-1-7-2-4-8/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKYIHYYWHSBPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=N)(=O)CCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717172 | |

| Record name | 4-Imino-1,4lambda~6~-oxathian-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Oxathiane sulfoximine | |

CAS RN |

708257-15-2 | |

| Record name | 4-Imino-1,4lambda~6~-oxathian-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

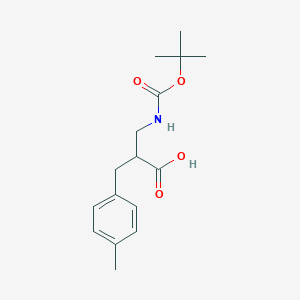

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

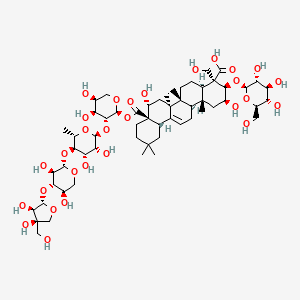

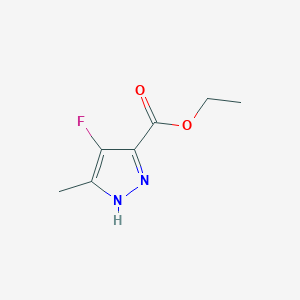

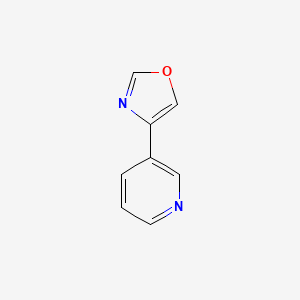

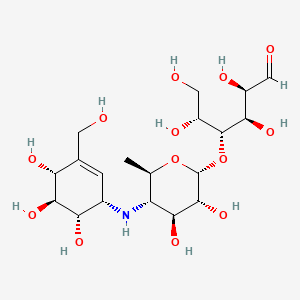

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Heptasodium;[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid](/img/structure/B3029500.png)